molecular formula C14H8Br4 B3356473 Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo- CAS No. 667467-09-6

Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo-

Cat. No. B3356473
CAS RN: 667467-09-6
M. Wt: 495.8 g/mol
InChI Key: VNYVXFOKBUFEQF-UHFFFAOYSA-N
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Description

“Benzene, 1,1’-(1E)-1,2-ethenediylbis[3,5-dibromo-” is a derivative of benzene. Benzene is a nonpolar molecule that is typically a colorless liquid or solid with a distinctive aroma . The general format for naming benzene derivatives is: (positions of substituents (if >1)- + # (di, tri, …) + substituent)n + benzene .


Synthesis Analysis

When synthesizing benzene derivatives with two or more substituents, the effect of directing groups must be taken into account. Often the order of reactions can change the products produced. From benzene, two reactions, an acylation and a bromination, can be synthesized . In this case, the two substituents are meta to each other .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be viewed using Java or Javascript . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds . The six pi electrons obey Huckel’s rule so benzene is especially stable .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The mechanism for this includes the formation of a strongly electrophilic bromine cation, the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton being removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .

Mechanism of Action

The mechanism of action for benzene derivatives involves a two-step process characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

Benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and target organs - respiratory system .

properties

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYVXFOKBUFEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C=CC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403558
Record name Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667467-09-6
Record name Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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